molecular formula C11H12F3NO2 B8781320 (R)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid

(R)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B8781320
M. Wt: 247.21 g/mol
InChI Key: VPYQIUMVXMMGSD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Phenyl-2-(trifluoromethyl)butanoic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Comparison: ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity, which are not observed in similar compounds .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

VPYQIUMVXMMGSD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.